![molecular formula C16H15N3O7 B14803970 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. Schiff bases are widely studied due to their ability to form stable complexes with metal ions, making them valuable in coordination chemistry and various industrial applications.
Méthodes De Préparation
The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route for this compound involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-methoxy-2-nitroaniline in the presence of a suitable catalyst. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a ligand in coordination chemistry to form stable metal complexes. These complexes have potential applications in catalysis and material science. In biology, the compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain bacterial and cancer cell lines, making it a promising candidate for drug development. In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound is known to form stable complexes with metal ions, which can interfere with the function of metalloenzymes in biological systems. Additionally, the compound’s nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline is unique due to its specific structural features, such as the presence of multiple methoxy and nitro groups. Similar compounds include other Schiff bases derived from aromatic aldehydes and amines, such as N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide. These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical and biological properties .
Propriétés
Formule moléculaire |
C16H15N3O7 |
|---|---|
Poids moléculaire |
361.31 g/mol |
Nom IUPAC |
1-(4,5-dimethoxy-2-nitrophenyl)-N-(4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O7/c1-24-11-4-5-12(14(7-11)19(22)23)17-9-10-6-15(25-2)16(26-3)8-13(10)18(20)21/h4-9H,1-3H3 |
Clé InChI |
UZOWEGSVBBMCQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
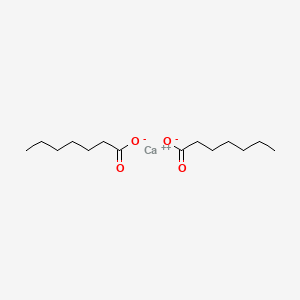
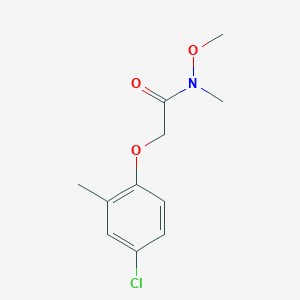
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
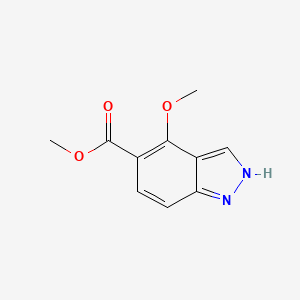
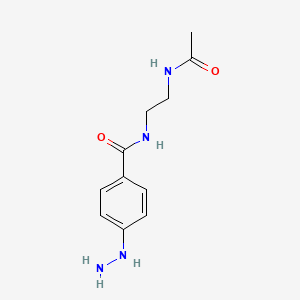
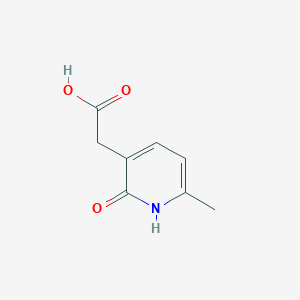
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
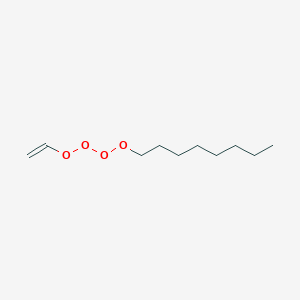
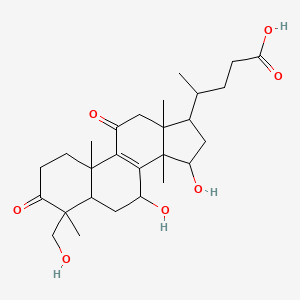
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

